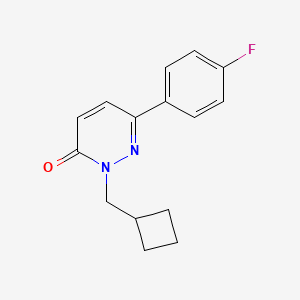
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an oxanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Oxanyl Group: The oxanyl group can be attached through an etherification reaction involving an oxan-4-ol derivative and the pyrimidine intermediate.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- N-(3-bromophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- N-(3-iodophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
Uniqueness
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C16H18FN3O |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18FN3O/c1-11-18-15(12-5-7-21-8-6-12)10-16(19-11)20-14-4-2-3-13(17)9-14/h2-4,9-10,12H,5-8H2,1H3,(H,18,19,20) |
InChI Key |
UANOIAYVTYUGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B15116177.png)
![3-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B15116186.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15116189.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15116197.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B15116202.png)
![5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15116211.png)
![4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B15116217.png)
![3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116218.png)
![6-cyclopropyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116220.png)
![3-fluoro-2-methyl-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15116226.png)
![1-(4-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116233.png)
![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![2-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15116255.png)

